molecular formula C15H19FN2O4S B2979231 5-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxybenzenesulfonamide CAS No. 1795443-28-5

5-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2979231
CAS No.: 1795443-28-5
M. Wt: 342.39
InChI Key: ZJVKYWGCITXHAG-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H19FN2O4S and its molecular weight is 342.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in very specialized tissues, with its expression largely restricted to mast cells . Mast cells are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract .

Mode of Action

The compound acts as a modulator of MRGPRX2 . It interacts with MRGPRX2, leading to modulation of the receptor’s activity . This modulation can help in treating conditions that are dependent on MRGPRX2 or its orthologs .

Biochemical Pathways

It is understood that the modulation of mrgprx2 can influence various biochemical pathways related to mast cell activation . Upon activation, mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses .

Result of Action

The modulation of MRGPRX2 by this compound can help ease conditions such as pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . These conditions can be caused by IgE independent activation of MRGPRX2 or its orthologs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the compound in environments exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract, can influence its action, efficacy, and stability . .

Properties

IUPAC Name

5-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-18-9-3-4-12(18)13(19)7-8-17-23(20,21)15-10-11(16)5-6-14(15)22-2/h3-6,9-10,13,17,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVKYWGCITXHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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